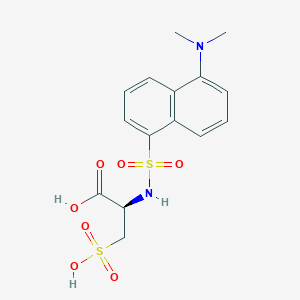
Dansyl-cysteic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-cysteic acid is a fluorescent derivative of cysteic acid, which is an oxidized form of cysteine. The dansyl group, derived from dansyl chloride, is a sulfonamide that exhibits strong fluorescence, making it useful in various biochemical applications. The compound is primarily used in the study of amino acids, peptides, and proteins due to its ability to form stable, fluorescent conjugates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dansyl-cysteic acid is typically synthesized by reacting cysteic acid with dansyl chloride. The reaction is carried out in an alkaline medium, usually with sodium carbonate or bicarbonate as the base. The reaction conditions include:
Temperature: Room temperature
pH: Around 9.5 to 10
Reaction Time: Approximately 60 minutes
The reaction proceeds as follows:
- Dissolve cysteic acid in a suitable solvent, such as water or a buffer solution.
- Add sodium carbonate or bicarbonate to adjust the pH.
- Slowly add dansyl chloride to the solution while stirring.
- Allow the reaction to proceed for the specified time.
- Purify the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using larger reaction vessels and automated systems for precise control of reaction conditions.
- Employing high-performance liquid chromatography (HPLC) for purification.
- Ensuring stringent quality control measures to maintain product consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-cysteic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The cysteic acid moiety can undergo further oxidation or reduction, altering the compound’s properties.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, dithiothreitol
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments
Major Products Formed
Oxidation: Further oxidized forms of cysteic acid
Reduction: Reduced forms of cysteic acid, such as cysteine
Hydrolysis: Free dansyl group and cysteic acid
Aplicaciones Científicas De Investigación
Dansyl-cysteic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying reaction mechanisms and kinetics.
Biology: Employed in the labeling and detection of proteins and peptides in various biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in quality control processes for the detection of amino acids and peptides in pharmaceuticals and food products.
Mecanismo De Acción
The mechanism of action of dansyl-cysteic acid involves its ability to form stable, fluorescent conjugates with amino acids, peptides, and proteins. The dansyl group acts as a fluorescent tag, allowing for the detection and quantification of these biomolecules. The fluorescence is due to the excitation of the dansyl group by ultraviolet light, followed by the emission of light at a longer wavelength.
Comparación Con Compuestos Similares
Similar Compounds
Dansyl chloride: The precursor to dansyl-cysteic acid, used for labeling primary amines.
Dansylated amino acids: Other amino acids derivatized with the dansyl group, such as dansyl-lysine and dansyl-arginine.
Fluorescein isothiocyanate (FITC): Another fluorescent labeling reagent used for similar applications.
Uniqueness
This compound is unique due to its specific reactivity with cysteic acid, providing a stable and highly fluorescent product. This makes it particularly useful for studying cysteine and its derivatives in various biological and chemical contexts.
Propiedades
Fórmula molecular |
C15H18N2O7S2 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22)/t12-/m0/s1 |
Clave InChI |
ZVOGQJUKPIENKH-LBPRGKRZSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS(=O)(=O)O)C(=O)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


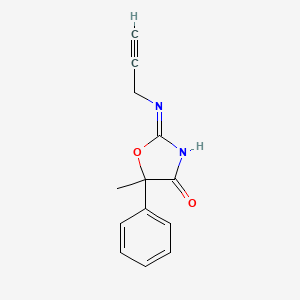
![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
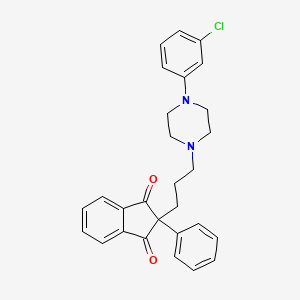
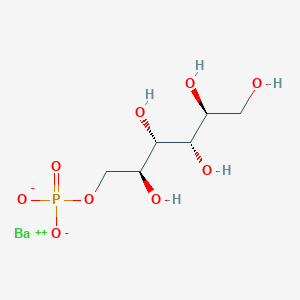
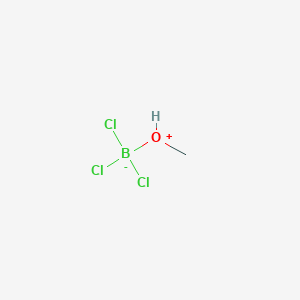
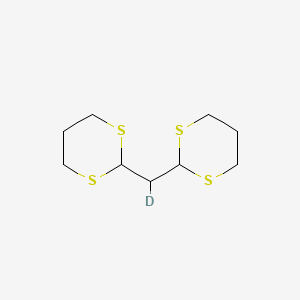
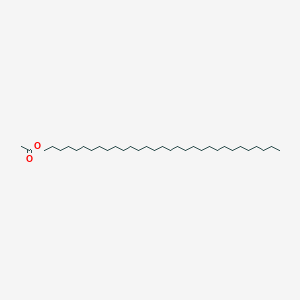
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)

![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
